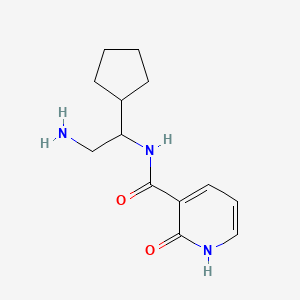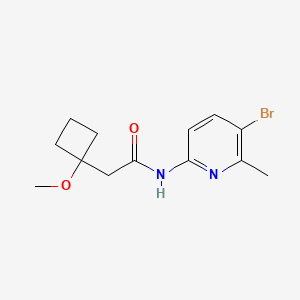
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide, also known as ACPCA, is a compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme CaMKK2, which plays a crucial role in several cellular processes such as glucose homeostasis, inflammation, and cancer.
Wirkmechanismus
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide is a potent and selective inhibitor of CaMKK2. CaMKK2 is a kinase that phosphorylates and activates AMPK, a key regulator of cellular energy homeostasis. This compound binds to the ATP-binding site of CaMKK2 and prevents its activation of AMPK. This leads to a decrease in cellular energy production and a reduction in cellular processes that require energy, such as glucose uptake and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of CaMKK2 by this compound leads to a decrease in glucose uptake and protein synthesis, which has implications for the treatment of metabolic disorders and cancer. This compound has also been shown to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CaMKK2, which allows for the specific inhibition of CaMKK2-mediated processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide. One potential direction is to study the effects of this compound on other cellular processes that are regulated by CaMKK2. For example, CaMKK2 has been implicated in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another future direction is to study the potential therapeutic applications of this compound in animal models of metabolic disorders and cancer. Finally, further research is needed to optimize the synthesis and solubility of this compound to improve its potential applications in lab experiments.
Synthesemethoden
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized by a multistep process starting from commercially available materials. The first step involves the condensation of 2-cyclopentenone with ethylamine to form 2-amino-1-cyclopentylethanol. This intermediate is then converted to the corresponding carboxylic acid via oxidation with potassium permanganate. The carboxylic acid is then coupled with 3-pyridinecarboxylic acid using a peptide coupling reagent to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide has been extensively used in scientific research to understand the role of CaMKK2 in various cellular processes. It has been shown to inhibit CaMKK2-mediated activation of AMPK in vitro and in vivo, which has implications for the treatment of metabolic disorders such as diabetes and obesity. This compound has also been used to study the role of CaMKK2 in inflammation and cancer. Inhibition of CaMKK2 has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-8-11(9-4-1-2-5-9)16-13(18)10-6-3-7-15-12(10)17/h3,6-7,9,11H,1-2,4-5,8,14H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMIIKJFJDOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)

![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644771.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)
